Product packaging for 4-fluoro-N,3-dimethylaniline(Cat. No.:CAS No. 77488-82-5)

4-fluoro-N,3-dimethylaniline

Cat. No.: B2434993
CAS No.: 77488-82-5
M. Wt: 139.173
InChI Key: MTSBJIAISVWKNX-UHFFFAOYSA-N
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Description

4-Fluoro-N,3-dimethylaniline (CAS 77488-82-5) is a fluorinated aromatic amine that serves as a versatile building block in organic synthesis and research applications. As a derivative of aniline with both fluoro and methyl substituents, it is part of a class of compounds widely used as key intermediates in the development of more complex molecules . Fluorinated anilines like this one are particularly valuable in the synthesis of agrochemicals and pharmaceuticals, where the introduction of a fluorine atom can significantly alter a compound's biological activity, metabolic stability, and lipophilicity . In specialized organic synthesis, related N,N-dialkylaniline derivatives can be transformed into halogenated anilines, which are crucial substrates for cross-coupling reactions such as Suzuki and Grignard reactions, enabling the construction of complex carbon-carbon bonds . The compound should be stored in a dark place under an inert atmosphere at room temperature . Handle with appropriate personal protective equipment. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10FN B2434993 4-fluoro-N,3-dimethylaniline CAS No. 77488-82-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-N,3-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6-5-7(10-2)3-4-8(6)9/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSBJIAISVWKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Substituted Anilines in Modern Organic Chemistry Research

Substituted anilines are a class of organic compounds derived from aniline (B41778), where one or more hydrogen atoms on the benzene (B151609) ring or the amino group have been replaced by other functional groups. smolecule.com These modifications give rise to a vast library of molecules with diverse chemical properties and applications, making them fundamental building blocks in modern organic chemistry.

Their significance is prominently observed in several key areas:

Pharmaceuticals and Medicinal Chemistry: Aniline derivatives are core structures in a wide array of therapeutic agents. They are found in drugs with antidepressant, anticancer, antiviral, and anti-inflammatory properties. bldpharm.com The ability to modify the aniline scaffold allows medicinal chemists to fine-tune a molecule's pharmacological profile, including its bioavailability, solubility, and target selectivity, while potentially mitigating toxicity. smolecule.comrsc.org

Materials Science: Substituted anilines are crucial intermediates in the synthesis of organic materials. cacheby.com They serve as precursors for high-performance polymers, organic light-emitting diodes (OLEDs), and liquid crystals. bldpharm.comnih.gov Their electron-donating properties make them valuable components in the design of novel electronic materials. bldpharm.com

Agrochemicals and Dyes: The versatility of substituted anilines extends to the production of agrochemicals, including herbicides and pesticides, and a wide spectrum of dyes and pigments. smolecule.combldpharm.com They are foundational to the dye industry and play a role in creating vibrant and lasting colors. smolecule.comchemimpex.com

Synthetic Intermediates: In the laboratory, substituted anilines are indispensable starting materials for a multitude of chemical transformations. smolecule.comchembk.com They are used to synthesize complex heterocyclic compounds, such as benzothiazoles and cinnolines, and are key reactants in coupling reactions and the formation of azo compounds. smolecule.com The development of efficient, metal-free, and multicomponent reactions to synthesize diversely substituted anilines remains an active area of research, promising to expand their applications even further. ontosight.aiprepchem.com

Academic Interest in Fluorinated Aromatic Amines

The introduction of fluorine into organic molecules, a strategy known as fluorination, has become a powerful tool in chemical and pharmaceutical research. When applied to aromatic amines, it gives rise to fluorinated anilines, a class of compounds that has garnered significant academic and industrial interest due to the unique properties conferred by the fluorine atom.

Key aspects driving this interest include:

Modulation of Physicochemical Properties: Fluorine's high electronegativity can profoundly alter a molecule's electronic properties. This can lead to changes in acidity (pKa), dipole moment, and reactivity. In the context of amines, the introduction of fluorine typically weakens the basicity of the amino group. chemimpex.com

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this process, thereby increasing the metabolic stability and prolonging the biological half-life of a drug candidate. chemimpex.comnih.gov This is a critical consideration in drug design.

Improved Bioavailability and Potency: Fluorine can enhance a molecule's lipophilicity, which can improve its ability to cross biological membranes and increase its absorption. nih.govbldpharm.com This modification can lead to greater bioavailability and, in some cases, enhanced binding affinity to biological targets, resulting in increased potency. bldpharm.com

Applications in Diverse Fields: Consequently, fluorinated aromatic amines are prevalent in numerous commercial products. They are integral components in many pharmaceuticals, including anticancer, antibacterial, and anti-inflammatory drugs. chemimpex.comnih.govchemicalbook.com They are also used in the synthesis of modern agrochemicals and advanced materials like liquid crystals. chemimpex.comnih.gov The growing importance of these compounds stimulates ongoing research into new and efficient methods for their synthesis. chemimpex.comsigmaaldrich.com

Position of 4 Fluoro N,3 Dimethylaniline Within the Fluorinated Anilines Research Landscape

General Approaches to Fluorinated Aniline Synthesis

The synthesis of fluorinated anilines, including the precursor 4-fluoro-3-methylaniline, can be approached through two primary strategies: direct regioselective fluorination of a pre-existing aniline or the construction of the aniline functionality on a fluorinated aromatic precursor.

Regioselective Fluorination Techniques

Achieving regioselective fluorination—the precise placement of a fluorine atom onto an aromatic ring—is a significant challenge in synthetic chemistry. For a substrate like 3-methylaniline (m-toluidine), the directing effects of the amino and methyl groups must be carefully considered.

One established method for introducing fluorine is through the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. However, this method can suffer from poor yields and precursor instability. nih.gov More contemporary methods often rely on electrophilic or nucleophilic fluorinating agents. For instance, a metal-free approach for the direct para-selective fluorination of anilides has been developed using bis(tert-butylcarbonyloxy)iodobenzene (B3029193) and hydrogen fluoride-pyridine, which could be applied to an acetylated precursor of 3-methylaniline. acs.org

Another strategy involves the use of N-arylsydnones as stable, handleable precursors that facilitate direct and regioselective radiofluorination with [¹⁸F]fluoride, a method that highlights the ongoing advancements in introducing fluorine into aromatic systems. nih.gov While focused on radiolabeling, the underlying principles of activating an aniline derivative for nucleophilic fluorination are broadly applicable.

Precursor-Based Synthetic Routes

An alternative and often more controlled approach is to begin with an aromatic ring that already contains the desired fluorine atom in the correct position. The synthesis of 4-fluoro-3-methylaniline, the immediate precursor to the target compound, can be efficiently achieved via this strategy.

A common route involves the nitration of a fluorinated aromatic compound followed by the reduction of the nitro group. google.com For example, starting with 2-fluorotoluene, nitration would preferentially occur at the para position to the fluorine atom, yielding 1-fluoro-2-methyl-4-nitrobenzene. Subsequent reduction of the nitro group, typically using iron or tin in acidic media or catalytic hydrogenation, would produce the desired 4-fluoro-3-methylaniline.

Another precursor-based method involves the treatment of aromatic azides with anhydrous hydrogen fluoride (B91410). google.com This process can provide clean monofluorinated products with good tolerance for various functional groups. google.com Additionally, processes starting from chloronitrobenzenes via a chlorine-fluorine exchange (halex) reaction, followed by hydrogenation, represent a viable industrial route for producing fluorinated anilines. google.com

N-Alkylation and Dialkylation Strategies for Aniline Derivatives

The introduction of methyl groups onto the nitrogen atom of an aniline is a fundamental transformation. However, achieving selective mono-methylation can be challenging due to the increased nucleophilicity of the resulting secondary amine, which often leads to over-alkylation to the tertiary amine.

Selective Mono-N-Methylation Processes

To synthesize this compound from 4-fluoro-3-methylaniline, a selective mono-N-methylation is required. Traditional methods using alkyl halides often result in a mixture of secondary and tertiary anilines. mit.edu Modern catalysis has provided several solutions to this challenge.

The Chan-Lam coupling reaction, using methylboronic acid in the presence of a copper(II) salt like Cu(OAc)₂, offers a method for selective mono-methylation under mild conditions. organic-chemistry.org This approach has been shown to tolerate a wide range of functional groups on the aniline ring. organic-chemistry.org

Another effective strategy is the use of methanol (B129727) as a "green" methylating agent in "borrowing hydrogen" or "hydrogen autotransfer" catalysis. These reactions, often catalyzed by ruthenium or manganese pincer complexes, proceed by the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the aniline. Subsequent reduction of the imine by the borrowed hydrogen regenerates the catalyst and yields the N-methylated product. researchgate.netrsc.orgnih.gov These methods have demonstrated high selectivity for mono-methylation across a variety of aniline substrates. researchgate.netnih.gov Dimethyl carbonate (DMC) has also been employed as an inexpensive and environmentally friendly methylating agent, achieving selective N-monomethylation under continuous flow conditions. mit.edu

Below is a table summarizing various catalytic systems for the N-methylation of anilines.

Catalyst SystemMethylating AgentBaseSolventTemperature (°C)Substrate ScopeSelectivityRef.
Cu(OAc)₂ / PyridineMeB(OH)₂PyridineDioxaneRefluxElectron-rich, electron-deficient, and sterically hindered anilinesGood to excellent for mono-methylation organic-chemistry.org
Tridentate PN³P Manganese ComplexMethanolt-BuOKToluene120Wide variety of anilines, tolerates nitro, ester, amide, and ketone groupsGood to excellent for mono-methylation researchgate.net
[RuCl₂(p-cymene)]₂ / Diphosphine LigandPrimary Carbohydrate AlcoholsK₂CO₃p-Xylene140Electron-donating and -withdrawing substituted anilinesHigh for N-alkylation rsc.org
PNP Manganese ComplexMethanolt-BuOKToluene100Various anilines, tolerates Br and I substituentsGood to excellent for mono-methylation nih.gov
Zeolite S-115Methanol-Vapor Phase350AnilineHigh N-alkylation selectivity google.com

Challenges and Advances in Controlled Alkylation of Aniline Nitrogen

The primary challenge in the N-alkylation of primary anilines is preventing the second alkylation. The product of the first alkylation, a secondary amine, is generally more nucleophilic than the starting primary amine, making it more reactive towards the alkylating agent. mit.edu This often leads to the formation of N,N-dialkylated byproducts, reducing the yield of the desired mono-alkylated product and complicating purification. mit.edu

Advances to overcome this challenge focus on several key areas:

Catalyst Design: The development of sterically hindered or electronically tuned catalysts can favor the reaction with the less hindered primary amine or disfavor the binding of the bulkier secondary amine product. Zeolite catalysts, for instance, use shape selectivity to control the reaction, with pore sizes that accommodate the primary aniline but may restrict the formation or diffusion of the larger dialkylated product. google.com

Novel Reagents: Using alternative alkylating agents to traditional alkyl halides can improve selectivity. For example, dimethyl carbonate (DMC) can achieve mono-methylation through an in-situ protection/deprotection strategy. mit.edu

Reaction Conditions: Precise control of reaction parameters is crucial. Continuous flow systems allow for better control over temperature, pressure, and residence time, which can significantly enhance selectivity and minimize byproduct formation compared to traditional batch methods. mit.eduresearchgate.net The ratio of aniline to the alkylating alcohol is also a critical factor in suppressing the formation of di- and tri-alkylated compounds in vapor phase reactions. google.com

Multi-Step Synthesis of Complex Derivatives Incorporating this compound Moieties

While specific examples of multi-step syntheses starting directly from this compound are not prevalent in the provided search results, the reactivity of closely related N,N-dialkylated fluoroanilines can serve as a proxy to illustrate its potential as a synthetic building block. For instance, 4-fluoro-N,N-dimethylaniline has been used as a substrate in reactions that form new carbon-carbon bonds.

One such example is the photoinduced difluoroalkylation of N,N-dimethylanilines, where a fluorinated radical precursor reacts with the aniline. acs.org This type of transformation could be applied to the N,N,3-trimethyl analogue of the target compound to introduce further fluorinated alkyl chains.

Another relevant transformation is the reaction of N,N-dimethylanilines with maleimides. For example, 4-fluoro-N,N-dimethylaniline reacts with (4-bromophenyl)maleinimide to form a complex pyrrolo[3,4-c]quinoline structure. rsc.org This reaction demonstrates how the aniline ring and the N-alkyl groups can participate in cycloaddition-type reactions to build complex heterocyclic systems, which are common scaffolds in medicinal chemistry. The synthesis of quinolone antibiotic analogues, for example, often involves multi-step sequences where substituted anilines are key components. worktribe.com

Electrophilic Aromatic Substitution (EAS) Reactivity Profiling

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The rate and regioselectivity of these reactions are profoundly influenced by the electronic and steric nature of the substituents already present on the ring.

Influence of Fluoro and Dimethylamino Substituents on Ring Activation and Directivity

The reactivity of the benzene (B151609) ring in this compound towards electrophiles is governed by the interplay of the electronic effects of the dimethylamino, methyl, and fluoro substituents. The dimethylamino group is a powerful activating group. Its nitrogen atom possesses a lone pair of electrons that can be donated into the aromatic π-system through resonance (+M effect), significantly increasing the electron density of the ring and making it more nucleophilic. This activating influence is much stronger than the group's inductive electron-withdrawing effect (-I effect).

The methyl group is a weak activating group, primarily operating through an inductive electron-donating effect (+I effect) and hyperconjugation.

The directing effect of these substituents determines the position of electrophilic attack. Both the dimethylamino and fluoro groups are ortho-, para-directors. pressbooks.publibretexts.orgwikipedia.org The methyl group is also an ortho-, para-director. The powerful activating and directing effect of the dimethylamino group will be the primary determinant of the substitution pattern.

To quantify these electronic effects, Hammett substituent constants (σ) are often used. wikipedia.orgutexas.eduscribd.com These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

Interactive Table 1: Hammett Substituent Constants (σ) for Relevant Groups

Substituentσ_metaσ_paraElectronic Effect
-N(CH₃)₂-0.211-0.83Strongly Electron-Donating
-CH₃-0.069-0.170Weakly Electron-Donating
-F+0.337+0.062Electron-Withdrawing

Data sourced from multiple chemical literature sources. wikipedia.orgbluffton.edu The negative values for the dimethylamino and methyl groups indicate their electron-donating character, which activates the ring for EAS. The positive values for the fluoro group signify its deactivating, electron-withdrawing nature.

Regioselectivity in EAS Reactions

In this compound, the positions open for electrophilic substitution are C2, C5, and C6. The directing effects of the three substituents must be considered to predict the major product.

The Dimethylamino Group (-N(CH₃)₂ at C1): Strongly directs ortho (C2, C6) and para. The para position (C4) is already occupied by the fluorine atom.

The Methyl Group (-CH₃ at C3): Directs ortho (C2, C4) and para (C6).

The Fluoro Group (-F at C4): Directs ortho (C3, C5) and para. The para position (C1) is occupied.

The directing effects can be summarized as follows:

Position C2: Favored by the ortho-directing dimethylamino and methyl groups.

Position C5: Favored by the ortho-directing fluoro group.

Position C6: Favored by the ortho-directing dimethylamino group and the para-directing methyl group.

The dominant activating group, the dimethylamino group, will exert the strongest influence on regioselectivity. youtube.com Therefore, substitution is most likely to occur at the positions ortho to it, namely C2 and C6. Between these two positions, steric hindrance plays a role. The C2 position is flanked by the dimethylamino and methyl groups, making it sterically hindered. The C6 position is less sterically hindered. Therefore, electrophilic attack is most likely to occur at the C6 position . Attack at the C5 position is less likely as it is primarily activated only by the deactivating fluoro group.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Aromatic rings that are electron-deficient, often due to the presence of strong electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile replaces a leaving group on the aromatic ring.

Role of the Fluorine Atom as a Leaving Group

In the context of SNAr reactions, halogens can serve as leaving groups. Counterintuitively, aryl fluorides are often more reactive than other aryl halides in SNAr reactions. nih.gov This is because the rate-determining step of the SNAr mechanism is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate (the Meisenheimer complex). researchgate.net The C-F bond, despite being the strongest carbon-halogen bond, is not broken in this step.

The high electronegativity of the fluorine atom makes the carbon atom to which it is attached (the ipso-carbon) more electrophilic and thus more susceptible to nucleophilic attack. This strong inductive electron withdrawal activates the ring towards the SNAr reaction, overcoming the high strength of the C-F bond. Therefore, in this compound, the fluorine atom at the C4 position is a potential leaving group for SNAr reactions, especially if a strong nucleophile is used.

Mechanistic Studies of SNAr Processes

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence.

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is negatively charged and resonance-stabilized, with the charge delocalized over the aromatic ring. The presence of electron-withdrawing groups on the ring helps to stabilize this intermediate.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (fluoride ion). This step is typically fast.

For this compound, a nucleophile (Nu⁻) would attack the C4 carbon, leading to the formation of a Meisenheimer complex. The stability of this intermediate, and thus the feasibility of the reaction, would be influenced by the electronic properties of the dimethylamino and methyl substituents. While these are electron-donating groups, which would typically disfavor the formation of a negatively charged intermediate, the reaction can still proceed under forcing conditions or with highly reactive nucleophiles.

Oxidation and Reduction Chemistry

The amino group and the substituted aromatic ring in this compound are susceptible to both oxidation and reduction reactions, leading to a variety of potential products.

Oxidation:

The tertiary amine of the N,N-dimethylamino group is a primary site for oxidation. Oxidation of N,N-dimethylanilines can lead to several products, including N-demethylation to form the corresponding N-methylaniline derivative, or oxidation to an N-oxide. nih.govnih.gov For instance, the reaction of 4-halogeno-N,N-dimethylaniline-N-oxides with ferrihemoglobin results in the formation of 4-halogeno-N,N-dimethylaniline, 4-halogeno-N-methylaniline, and hydroxylated products. nih.gov

Furthermore, enzymatic oxidation can lead to more complex transformations. For example, the flavin-containing monooxygenase 1 (FMO1) catalyzes a carbon oxidation of 4-fluoro-N-methylaniline that is coupled with defluorination. nih.gov This reaction proceeds through a labile dienol intermediate to form an electrophilic quinoneimine, which can be trapped by nucleophiles. nih.gov This suggests that the oxidation of this compound could potentially lead to defluorination and the formation of reactive quinone-type species.

Reduction:

The reduction of this compound would primarily involve the aromatic system. While the aniline functionality is already in a reduced state, the fluoroaromatic ring can undergo reduction. A key reaction in this context is hydrodefluorination, where a C-F bond is replaced by a C-H bond. This can be achieved under various conditions, including catalytic hydrogenation or using reducing agents in the presence of a catalyst. Photocatalytic methods have also been developed for the hydrodefluorination of fluorinated arenes. nih.gov Such reactions can sometimes be directed by other functional groups within the molecule. nih.gov It is conceivable that under specific reductive conditions, this compound could be converted to N,3-dimethylaniline.

Oxidative Transformations of the Amine Functionality

The amine functionality of aromatic amines like this compound is susceptible to a variety of oxidative transformations. These reactions are pivotal for the synthesis of more complex nitrogen-containing molecules.

One significant pathway involves the oxidative C-N bond cleavage. For instance, tertiary anilines can undergo iodine-catalyzed oxidative acylation when treated with acyl chlorides and a suitable oxidant like tert-butyl hydroperoxide (TBHP). thieme-connect.com In this type of transformation, N,N-dimethylanilines bearing either electron-donating or electron-withdrawing groups can react effectively to form the corresponding N-methyl amides. thieme-connect.com The reaction is thought to proceed through a radical mechanism, where the tertiary amine may first be converted into a secondary amine (N-methylaniline) before acylation. thieme-connect.com

Another avenue for oxidative transformation is the photocatalytic cross-dehydrogenative coupling. This process can form N-Mannich bases by reacting tertiary anilines with amides or imides. acs.org These reactions often proceed through a single electron transfer (SET) pathway, generating an α-aminoalkyl radical intermediate which then couples with the nitrogen nucleophile. acs.org The presence of the fluoro and methyl substituents on the aromatic ring of this compound would influence the electronic properties and steric accessibility of the amine, thereby modulating the reaction rates and yields in such transformations.

Furthermore, enzymatic systems, particularly cytochrome P450, are known to mediate the N-oxygenation of primary and N-substituted amines. nih.gov These biochemical transformations can lead to a range of oxidized products. The mechanism can involve the formation of an initial aminium radical, which, depending on its stability and the specific enzyme's active site, can lead to various N-oxidized metabolites. nih.gov

Reductive Pathways of Aromatic Rings and Substituents

The reduction of substituted anilines can target either the amine functionality and its substituents or the aromatic ring itself.

A notable reductive process is the N-formylation using carbon dioxide as a C1 source, facilitated by a reducing agent such as sodium borohydride (B1222165) (NaBH₄). semanticscholar.orgnih.gov This catalyst-free approach can convert aromatic amines into their corresponding N-formyl derivatives. semanticscholar.orgnih.gov For example, the related compound 4-fluoro-N-methylaniline undergoes N-formylation to produce N-(4-fluorophenyl)-N-methylformamide. semanticscholar.org This suggests that this compound could potentially be synthesized from its corresponding secondary amine precursor via reductive methylation pathways.

Indeed, the N-methylation of anilines using CO₂ and a reducing agent represents a key synthetic route. A proposed mechanism for this transformation involves the initial formation of an N-formamide intermediate, which is then further reduced to the N-methyl group. acs.org Control experiments have shown that N-methylformanilide can be reduced to N,N-dimethylaniline, supporting this multi-step reductive pathway. acs.org The process can be highly efficient; for instance, 4-fluoroaniline can be converted to 4-fluoro-N,N-dimethylaniline in high yield using 9-BBN and DMSO. acs.org

While reactions targeting the amine substituent are well-documented, the reduction of the aromatic ring of fluoro-substituted anilines is less specific in the literature. Generally, the reduction of substituted aromatic rings, such as via Birch reduction, involves dissolution in an amine solvent with an alkali metal and an alcohol. The electron-donating nature of the amino group and the electron-withdrawing nature of the fluorine atom would direct the regioselectivity of such a reduction, though specific studies on this compound are not prevalent.

Coupling Reactions and Cross-Coupling Methodologies

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen and carbon-carbon bonds with high precision.

C-N Coupling Reactions with Aryl Halides

The palladium-catalyzed Buchwald-Hartwig amination is a premier method for forming C-N bonds between an amine and an aryl halide. acs.orgyoutube.com This reaction is instrumental in synthesizing a wide array of arylamines, which are prevalent in pharmaceuticals, organic materials, and natural products. acs.orgnih.gov

The synthesis of fluorinated anilines via this method presents unique challenges, as the products can be unstable under the typically harsh reaction conditions that employ strong bases. nih.gov However, research has demonstrated that using a weaker base, such as potassium phenoxide (KOPh), in conjunction with a specialized palladium catalyst system, can lead to high yields. nih.gov A particularly effective catalyst is formed from [Pd(allyl)Cl]₂ and the ligand AdBippyPhos. nih.gov The mechanism for this specific coupling involves the reductive elimination of the C-N bond as the turnover-limiting step, a consequence of the electron-withdrawing nature of the fluoroalkyl substituent on the amine. nih.gov

Table 1: Optimized Conditions for Palladium-Catalyzed C-N Coupling of Fluoroalkylamines with Aryl Halides. nih.gov
ParameterConditionRemark
Catalyst[Pd(allyl)Cl]₂ / AdBippyPhosLow catalyst loadings (e.g., 0.10 mol %) are effective.
BaseKOPh (Potassium phenoxide)A weak base that avoids degradation of the fluorinated aniline product.
ReactantsFluoroalkylamine and Aryl Halide (bromide or chloride)Broad scope including electron-rich, electron-deficient, and heteroaromatic halides.
YieldGood to highReaction tolerates various functional groups sensitive to strong bases.

Alternatively, transition-metal-free C-N coupling reactions between tertiary aromatic amines and aryl halides can be achieved using a strong base like potassium tert-butoxide in DMSO. researchgate.net This pathway is believed to proceed through an aryne intermediate. researchgate.net

Palladium-Catalyzed Cross-Coupling Applications

The products derived from palladium-catalyzed cross-coupling reactions involving this compound, or the compound itself, have significant applications. mit.eduresearchgate.net Fluorinated anilines are valuable substructures in medicinal chemistry and agrochemistry. nih.gov The presence of fluoroalkyl groups can enhance metabolic stability by suppressing aerobic or enzymatic oxidation, a desirable trait in drug design. nih.gov

The versatility of palladium catalysis allows for a broad range of transformations beyond C-N coupling, including Suzuki-Miyaura, Heck, and Sonogashira reactions. sigmaaldrich.com These methods facilitate the construction of complex molecular architectures. For example, a molecule like this compound could be further functionalized, or it could be synthesized as a key intermediate for more elaborate structures used in materials science, such as fluorescent probes or organic light-emitting diodes (OLEDs). nih.gov The continual development of robust ligands and user-friendly reaction protocols has made these transformations widely accessible for both academic and industrial research. acs.orgrsc.org

Photoreactivity and Excited-State Deactivation Mechanisms

The interaction of light with this compound can induce specific chemical reactions driven by the absorption of photons and subsequent electronic transitions.

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a fundamental process where a molecule in an electronically excited state transfers an electron to an acceptor molecule, or accepts an electron from a donor molecule. wikipedia.org This creates a charge-separated state, effectively a redox reaction in the excited state. wikipedia.org The general architecture for PET involves a donor and an acceptor unit, which in an intramolecular system are often separated by a non-conjugated spacer. nih.govrsc.org

In the context of this compound, the N,N-dimethylaniline moiety is a potent electron donor. Upon photoexcitation, it can donate an electron to a suitable acceptor. This principle is the basis for many fluorescent sensors, where the PET process from the aniline donor to the excited fluorophore quenches fluorescence. nih.gov The fluorescence is restored when a cation binds to the donor, inhibiting the PET process. nih.gov

A specific example of a photoreaction driven by PET is the retropinacol-type cleavage observed in related compounds. For instance, UV irradiation of 1,2-bis[4-(N,N-dimethylamino)phenyl]ethane-1,2-diol in a solvent like chloroform (B151607) induces cleavage of the central carbon-carbon bond. rsc.org This reaction is initiated by an intramolecular electron transfer from the excited N,N-dimethylaniline group to the adjacent part of the molecule, leading to the formation of a radical ion pair that subsequently fragments. rsc.org It is plausible that this compound could participate in similar PET-initiated reactions, acting as the primary electron donor to trigger transformations in an attached or interacting molecule.

Intramolecular Charge Transfer (ICT) State Dynamics

The study of the intramolecular charge transfer (ICT) state dynamics of this compound, often referred to in literature as 4-fluoro-N,N-dimethylaniline (FDMA), has been a subject of significant scientific debate. Early investigations suggested the possibility of dual fluorescence, indicating the presence of both a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state in solvents like n-hexane and acetonitrile. researchgate.net This model proposed that upon photoexcitation, the molecule could undergo a conformational change, leading to a highly polar TICT state.

Further evidence against the formation of an ICT state comes from the analysis of the molecule's excited-state dipole moment and fluorescence decay behavior. The measured excited-state dipole moment is relatively small (μe = 7.3 D), which is consistent with an LE state rather than a highly polarized ICT state. nih.gov Moreover, the fluorescence decay is characterized by a single exponential decay in both nonpolar (n-hexane) and strongly polar (acetonitrile) solvents, which further supports the existence of a single emissive species. nih.gov

Computational studies have also shed light on this controversy. While some levels of theory, such as TDDFT/B3LYP, erroneously predict a planar twisted intramolecular charge transfer (TICT) S₁ state minimum, more robust methods like coupled cluster (CC2) and algebraic diagrammatic construction scheme (ADC(2)) show that this TICT state vanishes when a more accurate description of electron correlation is included. acs.orgnih.gov These higher-level calculations indicate that upon excitation to the bright S₂ (ππ*) state, the molecule relaxes to a nearly planar S₁ state minimum from which fluorescence occurs. acs.orgnih.gov

Photophysical Data for this compound nih.gov
SolventFluorescence Decay Time (ns)Excited State Dipole Moment (D)Energy Gap (S₁, S₂) (cm⁻¹)
n-Hexane2.047.38300
Acetonitrile5.73-

Investigation of Non-Radiative Decay Pathways

While the radiative decay of this compound is characterized by fluorescence from a locally excited state, non-radiative decay pathways also play a crucial role in the deactivation of the excited molecule. The efficiency of fluorescence is inherently linked to the competition between radiative (fluorescence) and non-radiative decay rates.

For aromatic amines like this compound, several non-radiative decay channels are considered to be significant. One of the primary pathways is intersystem crossing (ISC) from the singlet excited state (S₁) to a triplet state (T₁). This process is facilitated by spin-orbit coupling and can be influenced by the presence of heavy atoms, although this is less of a factor for a fluorine-substituted compound. Once in the triplet manifold, the molecule can return to the ground state via phosphorescence (a radiative process) or non-radiative decay.

Another important non-radiative pathway involves internal conversion (IC), which is the transition between electronic states of the same multiplicity (e.g., S₁ → S₀). This process often occurs at conical intersections, which are points on the potential energy surface where two electronic states become degenerate. For aniline and its derivatives, theoretical studies have highlighted the role of out-of-plane motions and skeletal distortions in facilitating rapid internal conversion.

The solvent environment can also influence the efficiency of non-radiative decay pathways. In some aromatic amines, the fluorescence quantum yield has been observed to decrease with increasing excitation energy, particularly when the second absorption band is excited. rsc.org This suggests the opening of additional non-radiative channels at higher excitation energies. While specific data for this compound is limited, the general principles of non-radiative decay in aromatic amines provide a framework for understanding its photophysical behavior.

Potential Non-Radiative Decay Pathways for this compound
PathwayDescriptionInfluencing Factors
Intersystem Crossing (ISC)Transition from a singlet excited state (S₁) to a triplet state (T₁).Spin-orbit coupling, energy gap between S₁ and T₁ states.
Internal Conversion (IC)Transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀), often via conical intersections.Molecular geometry, vibrational modes, presence of conical intersections.

Sophisticated Spectroscopic Characterization and Structural Analysis of 4 Fluoro N,3 Dimethylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by mapping the chemical environments of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).

Proton (¹H) NMR Analysis for Structural Elucidation

The ¹H NMR spectrum of 4-fluoro-N,3-dimethylaniline is expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic region would display complex splitting patterns due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom. The spectrum would also feature singlets for the N-methyl and aryl-methyl protons.

To illustrate, the ¹H NMR data for the parent compound, N,3-dimethylaniline, shows the characteristic signals for the methyl groups and the aromatic protons. rsc.org The introduction of a fluorine atom at the C4 position would significantly alter the chemical shifts and multiplicities of the aromatic protons H-2, H-5, and H-6 due to strong electron-withdrawing effects and H-F coupling.

Table 1: Representative ¹H NMR Data of Related Compounds

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
N,3-dimethylanilineAromatic H6.50-7.40m rsc.org
NH3.68s
N-CH₃2.88s
Ar-CH₃2.37s
4-fluoro-N-methylanilineAromatic H6.87-7.01m rsc.org
Aromatic H6.56dddJ = 6.8, 5.1, 3.0
N-CH₃2.81s

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a map of the carbon backbone of this compound. Eight distinct signals are expected, corresponding to the six aromatic carbons and the two methyl carbons. The carbon atom bonded to the fluorine (C-4) would exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. Other aromatic carbons would also show smaller couplings to the fluorine atom.

The spectral data for N,3-dimethylaniline and 4-fluoro-N-methylaniline provide a basis for predicting these shifts. rsc.org The C-F bond in particular has a profound impact, causing a significant downfield shift for C-4 and influencing the shifts of the adjacent carbons.

Table 2: Representative ¹³C NMR Data of Related Compounds

CompoundCarbon AssignmentChemical Shift (δ, ppm)Reference
N,3-dimethylanilineC-N149.34 rsc.org
C-CH₃ (Aryl)138.88
Aromatic CH129.00
Aromatic CH118.12
Aromatic CH113.10
Aromatic CH109.56
N-CH₃30.69
4-fluoro-N-methylanilineC-F156.93, 154.60 rsc.org
C-N145.73
Aromatic CH115.66, 115.44
Aromatic CH (d, J=7.4 Hz)113.11
N-CH₃31.25

Fluorine-19 (¹⁹F) NMR for Fluorine Environment and Quantitative Analysis

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. icpms.cz For this compound, this spectrum would show a single signal, as there is only one fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal would be split into a multiplet due to coupling with nearby aromatic protons (H-3 and H-5). This technique is also valuable for quantitative analysis, as the signal integration is directly proportional to the number of fluorine nuclei. For instance, the ¹⁹F NMR spectrum of the related compound 2-chloro-4-fluoro-N-methylaniline shows a multiplet in the expected region for a fluoroaniline (B8554772) derivative. rsc.org

Table 3: Representative ¹⁹F NMR Data of a Related Compound

CompoundChemical Shift (δ, ppm)MultiplicityReference
2-Chloro-4-fluoro-N-methylaniline-113.52 to -113.79m rsc.org

Advanced NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a series of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings, which would confirm the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. It would be crucial for confirming the placement of the substituents. For example, correlations from the N-methyl protons to C-1, and from the C-3 methyl protons to C-2, C-3, and C-4 would solidify the structural assignment.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. For this compound (C₉H₁₂FN), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated. Experimental measurement of this value to within a few parts per million (ppm) of the calculated mass would provide strong evidence for the compound's identity.

While direct data for the target compound is unavailable, HRMS data for the isomeric 4-fluoro-N,N-dimethylaniline (C₈H₁₀FN) confirms the utility of this technique in assigning the correct molecular formula. nih.gov

Table 4: Calculated HRMS Data for this compound

FormulaIonCalculated m/z
C₉H₁₂FN[M+H]⁺154.1027

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical technique for assessing the purity of this compound and identifying any potential degradation products. In a typical GC-MS analysis, the sample is injected into a gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. rsc.org The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each component. rsc.org

For this compound, the purity can be determined by the relative area of its corresponding peak in the chromatogram. A high-purity sample will exhibit a single, dominant peak. The mass spectrum of the parent compound would show a molecular ion peak corresponding to its molecular weight (153.20 g/mol ).

Degradation of the compound, which could occur under various environmental or chemical stressors, would result in the appearance of additional peaks in the chromatogram. The mass spectra of these new peaks can be used to identify the degradation products. For instance, potential degradation pathways for anilines could involve oxidation or N-dealkylation. GC-MS analysis would be able to detect and help identify products such as 4-fluoro-3-methylaniline (B1294958) (resulting from N-demethylation) or other oxidized species. The retention times and mass fragmentation patterns of these byproducts would be compared to those of known standards or interpreted to elucidate their structures. rsc.org

A study on the N-methylation of amines utilized GC-MS to determine the molecular mass and structural formula of the products. rsc.org This highlights the capability of GC-MS in not only confirming the structure of the desired product, this compound, but also in identifying and quantifying any byproducts or unreacted starting materials. rsc.orgrsc.org

Table 1: Representative GC-MS Data for Purity Analysis

CompoundRetention Time (min)Molecular Ion (m/z)Purity (%)
This compound10.2153>98
Impurity 1 (e.g., 4-fluoro-3-methylaniline)8.5125<1
Impurity 211.8-<1

Note: The data in this table is illustrative and would be determined experimentally.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and characterize the vibrational modes of a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its vibrational transitions. An FT-IR spectrum is a plot of this absorption versus frequency (typically in wavenumbers, cm⁻¹).

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. ias.ac.in The C-N stretching vibration of the aromatic amine is expected in the 1250-1360 cm⁻¹ range. rsc.org The N-CH₃ group will show characteristic C-H stretching and bending vibrations. The C-F bond, a key feature of this molecule, will have a strong absorption band in the 1000-1400 cm⁻¹ region.

The substitution pattern on the benzene (B151609) ring influences the exact positions of these vibrational bands. jlu.edu.cn For example, the out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are highly characteristic of the substitution pattern. Studies on substituted anilines have shown that the electronic effects of the substituents can cause shifts in the characteristic vibrational frequencies. tsijournals.comscholarsresearchlibrary.com

Table 2: Expected FT-IR Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (if secondary amine impurity present)Amine3300-3500
Aromatic C-H StretchAromatic Ring3000-3100
Aliphatic C-H StretchMethyl Group2850-2960
C=C StretchAromatic Ring1400-1600
C-N StretchAromatic Amine1250-1360
C-F StretchFluoro Group1000-1400
C-H Out-of-Plane BendAromatic Ring700-900

Note: The data in this table is based on typical ranges for the specified functional groups and may vary slightly for the specific molecule.

Fluorescence Spectroscopy for Photophysical Property Characterization

Fluorescence spectroscopy is a highly sensitive technique used to investigate the electronic properties and dynamics of fluorescent molecules (fluorophores). It involves exciting a molecule with light of a specific wavelength and measuring the emitted light at a longer wavelength.

Steady-state fluorescence studies provide information about the electronic transitions and the environment of the fluorophore. The excitation spectrum is obtained by measuring the fluorescence intensity at a fixed emission wavelength while varying the excitation wavelength. The emission spectrum is obtained by exciting the molecule at a fixed wavelength and scanning the emission wavelengths.

For this compound, the absorption and emission maxima will be characteristic of the molecule's electronic structure. Studies on the related compound, 4-fluoro-N,N-dimethylaniline, have shown that it exhibits a single fluorescence band from a locally excited (LE) state, and does not undergo intramolecular charge transfer (ICT). acs.orgsmolecule.com The fluorescence properties can be influenced by solvent polarity. In nonpolar solvents, the fluorescence may differ from that in polar solvents due to solvent-solute interactions.

Table 3: Illustrative Steady-State Fluorescence Data for this compound in Different Solvents

SolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φf)
n-Hexane2953400.15
Acetonitrile3003550.25
Ethanol3023600.22

Note: This data is hypothetical and for illustrative purposes. Actual values would be determined experimentally.

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after a short pulse of excitation light. This provides information about the excited-state lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state.

The fluorescence decay of this compound is expected to be mono-exponential if there is a single emissive species. The lifetime can be affected by various factors, including the solvent and the presence of quenchers. For 4-fluoro-N,N-dimethylaniline, single exponential fluorescence decays were observed, with a lifetime of 2.04 ns in n-hexane and 5.73 ns in acetonitrile. acs.org Similar behavior would be anticipated for the N,3-dimethylated analog, although the exact lifetimes may differ due to the additional methyl group. Biexponential decay could indicate the presence of different conformers or excited-state processes. researchgate.net

Table 4: Illustrative Time-Resolved Fluorescence Data for this compound

SolventExcited-State Lifetime (τ) (ns)
n-Hexane2.5
Acetonitrile6.0

Note: This data is hypothetical and for illustrative purposes. Actual values would be determined experimentally.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. When a beam of X-rays strikes a crystal, the atoms diffract the X-rays in a specific pattern that depends on the crystal lattice. By analyzing the positions and intensities of the diffracted beams, the precise arrangement of atoms in the crystal can be determined.

Table 5: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.5
b (Å)10.2
c (Å)12.8
α (°)90
β (°)90
γ (°)90
Volume (ų)979.2
Z4

Note: This data is entirely hypothetical and serves as an example of what would be obtained from an XRD study. The actual crystal structure would need to be determined experimentally.

Computational and Theoretical Chemistry Investigations of 4 Fluoro N,3 Dimethylaniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been employed as a powerful computational method to investigate the quantum chemical properties of 4-fluoro-N,N-dimethylaniline. These studies provide significant insights into the molecule's electronic structure, reactivity, and spectroscopic characteristics.

Electronic Structure Characterization (HOMO, LUMO Energies and Orbitals)

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity.

For 4-fluoro-N,N-dimethylaniline, the energies of these frontier orbitals have been calculated to understand its electronic properties. The distribution of these orbitals provides insight into the regions of the molecule that are most likely to be involved in chemical reactions. Three-dimensional maps of the HOMO and LUMO help to visualize the electron density and predict the sites of electrophilic and nucleophilic attack.

Global and Local Reactivity Descriptors

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity of 4-fluoro-N,N-dimethylaniline. These descriptors, derived from DFT, offer a theoretical framework for understanding the molecule's behavior in chemical reactions. tci-thaijo.org

Ionization Potential (I): The energy required to remove an electron from the molecule. It is related to the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule. It is related to the LUMO energy (A ≈ -ELUMO).

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = χ² / (2η).

These descriptors provide a comprehensive picture of the molecule's reactivity. tci-thaijo.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution around the molecule. Different colors on the MEP surface indicate different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, as they are rich in electrons. Conversely, regions of positive potential (typically colored blue) are prone to nucleophilic attack, as they are electron-deficient. The MEP serves as a useful guide for understanding the initial stages of a chemical reaction. tci-thaijo.org

Vibrational Frequencies and Spectroscopic Predictions

Theoretical calculations of vibrational frequencies using DFT can aid in the interpretation of experimental infrared (IR) and Raman spectra. By simulating the vibrational modes of 4-fluoro-N,N-dimethylaniline, it is possible to assign the observed spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. This information is crucial for the structural characterization of the molecule. Theoretical studies on similar molecules like N,N-dimethylaniline have shown that DFT methods, such as B3LYP with appropriate basis sets, can provide vibrational frequencies that are in good agreement with experimental data. researchgate.net

Ab Initio and Post-Hartree-Fock Methods

While DFT is a widely used method, ab initio and post-Hartree-Fock methods offer alternative approaches for high-accuracy quantum chemical calculations.

Coupled Cluster (CC) Theory Applications

Coupled Cluster (CC) theory is a high-level computational method that can provide very accurate results for the electronic structure and properties of molecules. In the context of 4-fluoro-N,N-dimethylaniline, Coupled Cluster (specifically, the CC2 method) has been used in conjunction with time-dependent density functional theory (TDDFT) to investigate the deactivation pathways of the photoexcited molecule. nih.govacs.orgresearchgate.net These advanced computational techniques are particularly useful for studying complex phenomena such as fluorescence and intramolecular charge transfer, providing a deeper understanding of the molecule's behavior upon photoexcitation. nih.govacs.org

Algebraic Diagrammatic Construction (ADC) Schemes

The Algebraic Diagrammatic Construction (ADC) is a family of ab initio methods for the calculation of electronically excited states. ADC schemes offer a reliable and versatile approach for investigating electronic transitions and excited-state properties.

Recent computational studies on 4-fluoro-N,N-dimethylaniline (FDMA) have employed ADC schemes up to the third order, ADC(3), to examine the deactivation pathways of the photoexcited molecule. nih.gov These high-level quantum chemical methods were utilized to resolve discrepancies in experimental fluorescence data. nih.gov The ADC(2) and ADC(3) methods were instrumental in characterizing the nature of the excited states and predicting their behavior. nih.gov

MethodStateExcitation Energy (eV)Key Findings
ADC(2)S1-Predicts a planar S1 state minimum.
ADC(3)S2-Confirms the initial population of the bright S2 (ππ*) state.

Note: Specific excitation energy values from the ADC calculations were not detailed in the primary literature, which focused on the qualitative deactivation pathways.

Time-Dependent Density Functional Theory (TDDFT) for Excited-State Properties

Time-Dependent Density Functional Theory (TDDFT) is a widely used quantum mechanical method to study the properties and dynamics of many-body systems in the presence of time-dependent potentials, such as those from light. sonar.ch It is particularly valuable for calculating excitation energies and simulating electronic spectra. sonar.ch

In the investigation of 4-fluoro-N,N-dimethylaniline (FDMA), TDDFT calculations were performed to simulate its electronic absorption and emission properties. nih.gov These simulations were crucial in understanding the fluorescence behavior of the molecule. The choice of the functional in TDDFT was found to be critical. For instance, the B3LYP functional erroneously predicted a planar twisted intramolecular charge transfer (TICT) S1 state minimum. nih.gov This artifact was corrected by increasing the amount of nonlocal Hartree-Fock exchange in the functional, which then showed no such TICT state, aligning with the results from ADC methods. nih.gov

The study of a series of para-substituted N,N-dimethylanilines using TDDFT has shown that the twisting model is effective in explaining the fluorescence spectra, including the presence of dual or single emission bands depending on the substituent and solvent. sonar.ch

The conformational landscape of a molecule in its excited state is critical to understanding its photophysical properties. For FDMA, computational analysis revealed that the initial population of the bright S2 (ππ*) state relaxes to a linear, almost planar S1 state minimum. nih.gov This finding is significant as it indicates that the molecule does not undergo significant twisting in the excited state, which is a common deactivation pathway for many similar aromatic compounds. nih.gov The erroneous prediction of a twisted S1 state by certain TDDFT functionals highlights the importance of method selection in conformational analysis of excited states. nih.gov

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for 4-fluoro-N,3-dimethylaniline were not found in the reviewed literature, this section outlines the principles and applications of MD simulations for studying similar aromatic amines. MD simulations provide a powerful tool to study the time evolution of molecular systems, offering insights into conformational changes and interactions with the environment.

The surrounding solvent can significantly influence the conformation and dynamics of a molecule. In the computational study of FDMA, solvent effects were simulated using continuum solvation models. nih.gov These models approximate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a solvated environment. This approach is crucial for accurately predicting the behavior of molecules in solution, as solvent polarity can affect the stability of different electronic states and influence reaction pathways.

Nonadiabatic dynamics refer to processes where the Born-Oppenheimer approximation breaks down, and the molecule can transition between different electronic potential energy surfaces. uni-koeln.de These transitions often occur at conical intersections, which are points of degeneracy between two electronic states. uni-koeln.de Conical intersections play a central role in photochemistry, providing efficient pathways for radiationless deactivation of excited states. uni-koeln.de

To investigate these ultrafast processes, on-the-fly surface-hopping molecular dynamics simulations are often employed. uni-koeln.de These methods allow for the simulation of nonadiabatic dynamics in both gas and condensed phases. uni-koeln.de While specific studies on this compound are lacking, the investigation of nonadiabatic dynamics in similar molecules like nucleobases has provided valuable insights into their photostability and deactivation mechanisms. uni-koeln.de

Applications of 4 Fluoro N,3 Dimethylaniline in Chemical Synthesis and Advanced Materials Research

Role as a Versatile Organic Building Block in Multistep Synthesis

Precursor for Complex Aromatic Systems

There is no specific information available in the reviewed literature detailing the use of 4-fluoro-N,3-dimethylaniline as a precursor for the synthesis of complex aromatic systems. The reactivity of the aromatic ring and the directing effects of the fluorine, amino, and methyl groups suggest it could potentially undergo various electrophilic and nucleophilic aromatic substitution reactions, but specific examples have not been documented.

Synthesis of Nitrogen-Containing Heterocycles

While the synthesis of nitrogen-containing heterocycles is a broad and active area of research, and aniline (B41778) derivatives are common starting materials, no specific studies were found that utilize this compound for this purpose. General synthetic routes often involve the condensation of anilines with other bifunctional molecules to form heterocyclic rings, but application of this particular substrate has not been reported. researchgate.netekb.egnih.govrsc.orgmdpi.com

Development of Functional Materials and Specialty Chemicals

Information regarding the application of this compound in the development of functional materials and specialty chemicals is limited. Research on closely related compounds, such as 4-fluoro-N,N-dimethylaniline, indicates that fluorinated anilines can serve as intermediates in the production of various specialty chemicals, including dyes and polymers. chemimpex.com However, specific data for the N,3-dimethyl isomer is absent.

Application in Research on Novel Chromophores and Dye Chemistry

No specific research was found on the application of this compound in the field of novel chromophores and dye chemistry. The electronic properties of the closely related 4-fluoro-N,N-dimethylaniline have been studied, suggesting that such compounds can be of interest for their photo-induced intramolecular charge transfer (ICT) properties, which are relevant to dye chemistry. researchgate.net However, dedicated studies on this compound are not available.

Exploration in Molecular Electronics and Nonlinear Optics (NLO)

There is no available literature that specifically explores the use of this compound in molecular electronics or nonlinear optics (NLO). Research in NLO often focuses on molecules with strong electron donor and acceptor groups connected by a π-conjugated system. acs.org While the dimethylamino group is an electron donor, specific studies investigating the NLO properties of this compound have not been published.

Ligand Design and Coordination Chemistry Research

A review of the current literature did not provide any specific instances of this compound being used in ligand design or coordination chemistry research. While fluorinated ligands and dimethylaniline complexes are subjects of study in coordination chemistry, research focusing on this particular substituted aniline as a ligand is not documented.

Design of Fluorinated N-Donor Ligands

The synthesis of fluorinated N-donor ligands, particularly Schiff bases, from 4-fluoro-3-methylaniline (B1294958) provides a versatile platform for creating ligands with tailored electronic and steric properties. The presence of the fluorine atom and the methyl group on the aniline ring significantly influences the electron density of the resulting ligand and, consequently, its coordination behavior with metal ions.

The incorporation of the 4-fluoro-3-methylaniline moiety into the ligand framework imparts specific characteristics:

Electronic Effects: The fluorine atom, being highly electronegative, acts as an electron-withdrawing group. This electronic influence can modulate the basicity of the imine nitrogen, affecting the strength of the resulting metal-ligand bond.

Steric Hindrance: The methyl group at the 3-position introduces steric bulk around the N-donor atom. This can influence the coordination geometry of the resulting metal complexes, favoring specific stereochemistries and potentially preventing the formation of undesired polymeric structures.

Enhanced Lipophilicity: The presence of both fluorine and methyl groups can increase the lipophilicity of the ligands and their metal complexes, which can be advantageous for applications in non-polar solvents or for enhancing the solubility in biological membranes.

Investigation of Metal-Ligand Interactions

The coordination chemistry of fluorinated N-donor ligands derived from 4-fluoro-3-methylaniline with various transition metals has been a subject of interest. These studies aim to understand how the electronic and steric properties of the ligands influence the structural, spectroscopic, and electrochemical properties of the resulting metal complexes.

Upon complexation, the imine nitrogen of the Schiff base ligand coordinates to the metal center. If other donor atoms are present in the ligand backbone, such as a hydroxyl group from a salicylaldehyde precursor, they can also coordinate to the metal, leading to the formation of stable chelate rings.

The investigation of these metal-ligand interactions involves a suite of analytical and spectroscopic techniques:

Infrared (IR) Spectroscopy: A key piece of evidence for successful coordination is the shift in the vibrational frequency of the C=N (imine) bond in the IR spectrum of the complex compared to the free ligand. This shift indicates the involvement of the imine nitrogen in bonding with the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the structure of the ligands and their diamagnetic metal complexes. Changes in the chemical shifts of protons and carbons near the coordination sites upon complexation provide insights into the metal-ligand bonding.

Electronic Spectroscopy (UV-Vis): The electronic spectra of the metal complexes reveal information about the d-d transitions of the metal ion and charge transfer bands between the metal and the ligand. These spectra are crucial for determining the coordination geometry of the metal center.

While specific data tables for metal complexes of ligands derived directly from this compound are not available in the current literature, the following table presents representative data for a Schiff base ligand derived from a fluorinated aniline and its coordination complex, illustrating the type of information obtained from such studies.

Table 1: Representative Spectroscopic Data for a Schiff Base Ligand and its Metal Complex

Compound Key IR Frequencies (cm-1) Selected 1H NMR Chemical Shifts (δ, ppm)
Ligand (L) ν(C=N): ~1620 CH=N: ~8.5

| Metal Complex [M(L)2] | ν(C=N): ~1605 | CH=N: ~8.8 |

Note: The data presented are generalized from typical values reported for similar Schiff base complexes and are for illustrative purposes.

The shift of the C=N stretching frequency to a lower wavenumber and the downfield shift of the imine proton signal in the 1H NMR spectrum upon complexation are characteristic indicators of the coordination of the imine nitrogen to the metal center.

Further research focusing on the synthesis and characterization of ligands from this compound and their metal complexes would be valuable to provide a more direct understanding of its coordination chemistry and to explore the potential applications of these novel compounds in areas such as catalysis, materials science, and medicinal chemistry.

Environmental Fate and Chemical Degradation Pathways of 4 Fluoro N,3 Dimethylaniline

Photolytic Degradation Processes

Photolytic degradation, or photolysis, is a key process that breaks down chemical compounds through the action of light. This can occur through direct absorption of light by the molecule itself or indirectly through reactions with photochemically generated reactive species in the environment.

Direct photolysis occurs when a chemical absorbs photons of light, leading to its excitation and subsequent chemical transformation. The rate and mechanism of direct photolysis are dependent on the compound's absorption spectrum and its quantum yield (the efficiency of the absorbed light in causing a chemical change).

It is important to note that without experimental data, any discussion on the specific mechanisms and kinetics of direct photolysis for 4-fluoro-N,3-dimethylaniline remains speculative.

Indirect photolysis involves the degradation of a chemical by reactive species that are themselves formed through photochemical reactions in the environment. Key reactive species in aquatic environments include hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These species are highly reactive and can initiate the degradation of a wide range of organic compounds.

Aromatic amines are known to be susceptible to attack by hydroxyl radicals. The reaction of •OH with the aromatic ring can lead to the formation of hydroxylated intermediates. Additionally, the N,N-dimethylamino group can be a site for oxidation. For instance, studies on N,N-dimethylaniline have shown that reaction with hydroxyl radicals can lead to N-demethylation and the formation of various oxidation products. Given the structural similarities, it is plausible that this compound would also be reactive towards hydroxyl radicals.

Singlet oxygen, another reactive species, can also contribute to the degradation of electron-rich compounds like aromatic amines. The kinetics of indirect photolysis are dependent on the steady-state concentration of the reactive species and the second-order rate constant for the reaction between the compound and the reactive species.

The identification and quantification of photodegradation products are essential for a complete understanding of a compound's environmental fate. For this compound, potential photodegradation products could arise from several pathways:

Hydroxylation of the aromatic ring: Attack by hydroxyl radicals could lead to the formation of various hydroxylated isomers of this compound.

N-demethylation: The loss of one or both methyl groups from the amino moiety would result in the formation of 4-fluoro-3-methyl-N-methylaniline and 4-fluoro-3-methylaniline (B1294958), respectively.

Oxidation of the amino group: This could lead to the formation of N-oxide derivatives.

Defluorination: Cleavage of the carbon-fluorine bond, while generally less favorable, could lead to the formation of fluoride (B91410) ions and other degradation products.

The specific products formed and their relative quantities would depend on the specific degradation pathway (direct vs. indirect photolysis) and the environmental conditions. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would be required for the definitive identification and quantification of these products.

Currently, there is a lack of published research specifically identifying and quantifying the photodegradation products of this compound.

Chemical Hydrolysis and pH-Dependent Degradation

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis can be significantly influenced by the pH of the surrounding medium.

The hydrolytic stability of this compound is expected to be influenced by pH. Aromatic amines can undergo protonation of the amino group under acidic conditions. This protonation would likely decrease the electron-donating ability of the amino group and could potentially affect the stability of the entire molecule. However, the carbon-fluorine and carbon-nitrogen bonds in the aromatic ring are generally considered to be stable towards hydrolysis under typical environmental pH conditions (pH 5-9).

Tertiary aromatic amines like N,N-dimethylaniline are generally stable to hydrolysis. The presence of the fluorine atom and the methyl group on the ring in this compound is not expected to dramatically alter its fundamental hydrolytic stability. Significant hydrolysis, if it occurs, would likely require extreme pH conditions (highly acidic or alkaline) and elevated temperatures, which are not typical of most natural environments.

Without specific experimental data on the hydrolysis of this compound, any assessment of its pH-dependent stability is based on the general behavior of analogous compounds.

Given the likely high hydrolytic stability of this compound under normal environmental conditions, the formation of hydrolysis products is expected to be minimal. If hydrolysis were to occur under forcing conditions, the most probable site of attack would be the C-N bond of the dimethylamino group, although this is generally a very stable bond. Cleavage of the C-F bond via hydrolysis is also highly unlikely under ambient conditions. Therefore, significant concentrations of hydrolysis products are not anticipated in the environment.

Due to the presumed stability of this compound towards hydrolysis, there are no reported studies on the characterization of its hydrolysis products.

Biotransformation and Biodegradation Studies

The environmental fate of this compound is largely determined by microbial transformation and degradation processes. While specific studies on this compound are limited, a comprehensive understanding of its biotransformation can be extrapolated from research on analogous fluorinated and N,N-dialkylated aromatic compounds. The biodegradation of this compound is presumed to proceed through a series of enzymatic reactions, primarily involving microbial communities in soil and water.

Microbial Degradation Pathways

The microbial degradation of this compound is hypothesized to be a multi-step process initiated by one of several possible enzymatic attacks on the molecule. The presence of a fluorine atom, a methyl group, and a dimethylamino group on the aniline (B41778) ring presents multiple sites for microbial enzymes to act upon. The initial steps likely involve N-demethylation, hydroxylation of the aromatic ring, or direct cleavage of the carbon-fluorine bond.

Initial Enzymatic Attacks:

N-Demethylation: A common initial step in the microbial degradation of N,N-dialkylated anilines is the sequential removal of the methyl groups from the amino moiety. This reaction is typically catalyzed by monooxygenase enzymes, such as cytochrome P450s, resulting in the formation of 4-fluoro-3-methyl-N-methylaniline and subsequently 4-fluoro-3-methylaniline. acs.orgmdpi.comresearchgate.net Formaldehyde is released with each demethylation step.

Aromatic Hydroxylation: Microorganisms can introduce hydroxyl groups onto the aromatic ring, a reaction also frequently catalyzed by monooxygenases. The position of hydroxylation is influenced by the existing substituents. For substituted anilines, hydroxylation often occurs at positions ortho or para to the amino group. nih.govresearchgate.net In the case of this compound, potential hydroxylation sites could be at the C2, C5, or C6 positions.

Defluorination: Direct enzymatic cleavage of the carbon-fluorine bond is a more challenging but known microbial process. rsc.orgnih.gov This can be initiated by dioxygenase enzymes, leading to the formation of a catechol derivative and the release of a fluoride ion. nih.gov

Proposed Degradation Pathway:

Based on studies of related compounds, a plausible degradation pathway for this compound can be proposed:

Sequential N-demethylation: The pathway is likely initiated by the activity of monooxygenases, leading to the formation of 4-fluoro-3-methylaniline.

Hydroxylation of the Aromatic Ring: The resulting 4-fluoro-3-methylaniline is then likely hydroxylated to form a fluorinated aminomethylphenol.

Defluorination and Ring Cleavage: The fluorinated catechol or a related intermediate undergoes defluorination, a critical step for complete mineralization. This is often followed by ring cleavage via dioxygenase enzymes, leading to the formation of aliphatic intermediates that can enter central metabolic pathways. nih.govnih.gov

The table below summarizes microbial genera known to degrade compounds analogous to this compound.

Microbial GenusAnalogous Compound DegradedKey Enzymes Involved
PseudomonasAniline, Methylanilines, ChloroanilinesAniline Dioxygenase, Catechol 2,3-dioxygenase
MoraxellaFluoroanilines, ChloroanilinesAniline Oxygenase, Catechol 1,2-dioxygenase nih.gov
AcinetobacterN,N-dimethylanilineMonooxygenases
RhodococcusAniline derivativesMonooxygenases, Dioxygenases
MethylobacteriumN,N-dimethylformamideN,N-dimethylformamidase, DMA monooxygenase nih.gov

Enzyme-Mediated Defluorination Mechanisms

The cleavage of the carbon-fluorine (C-F) bond is a thermodynamically challenging step in the biodegradation of fluorinated aromatic compounds due to its high bond energy. rsc.org However, various microbial enzymes have been identified that can catalyze this reaction.

Key Enzyme Classes in Defluorination:

Dioxygenases: Rieske-type dioxygenases are known to initiate the degradation of various aromatic compounds, including some fluorinated ones. nih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. Subsequent enzymatic reactions can lead to the elimination of the fluorine atom. For instance, toluene-1,2-dioxygenase and 2-halobenzoate-1,2-dioxygenase have shown defluorination activity. nih.gov

Monooxygenases: Cytochrome P450 monooxygenases can also mediate defluorination. nih.gov The mechanism often involves an electrophilic attack of the activated oxygen species on the aromatic ring, which can lead to the displacement of the fluorine substituent. nih.gov

Dehalogenases: Specific dehalogenase enzymes can catalyze the hydrolytic cleavage of C-F bonds. nih.govbiorxiv.org While more commonly studied for aliphatic compounds, some have been found to act on aromatic substrates.

Recent research has also identified defluorinating enzymes in the human gut microbiome, highlighting the broad distribution of this catalytic capability. nih.govbiorxiv.org These enzymes, belonging to the haloacid dehalogenase (HAD) superfamily, can hydrolyze fluorinated organic acids. biorxiv.org

The table below details the enzyme classes and their proposed mechanisms for C-F bond cleavage.

Enzyme ClassExample EnzymeProposed Defluorination Mechanism
Rieske DioxygenasesToluene-1,2-dioxygenaseDihydroxylation of the aromatic ring, followed by spontaneous or enzymatic elimination of fluoride. nih.gov
Cytochrome P450 MonooxygenasesP450camElectrophilic attack on the fluorinated carbon, leading to an unstable intermediate that releases fluoride. acs.orgnih.gov
Heme-dependent DehaloperoxidasesDehaloperoxidase (DHP)Two-electron oxidation of the fluorinated phenol (B47542) to a quinone, with subsequent nucleophilic attack by water and fluoride elimination. nih.gov
Haloacid Dehalogenases (HADs)Fluoroacetate dehalogenaseNucleophilic attack by an aspartate residue in the active site, displacing the fluoride ion. biorxiv.org

Q & A

Q. What spectroscopic techniques are recommended for characterizing the excited-state dynamics of 4-fluoro-N,3-dimethylaniline?

Methodological Answer:

  • UV-Vis Absorption Spectroscopy : Identifies electronic transitions and absorption maxima. For example, Fujiwara et al. (2013) reported absorption bands at 250–300 nm in polar solvents .
  • Steady-State and Time-Resolved Fluorescence Spectroscopy : Measures emission spectra and lifetimes. Zachariasse et al. (2017) observed single-exponential decays (2.04–5.73 ns) across solvents, indicating a single emissive state .
  • TDDFT Calculations : Benchmarks computational predictions against experimental data. Bohnwagner & Dreuw (2017) highlighted the importance of functional choice (e.g., B3LYP vs. CAM-B3LYP) to avoid erroneous predictions of twisted intramolecular charge transfer (TICT) states .

Q. How is this compound synthesized, and what purity validation methods are used?

Methodological Answer:

  • Synthesis : Typically involves nucleophilic substitution or coupling reactions. For example, dimethylation of 4-fluoro-3-methylaniline using methyl halides in the presence of a base (e.g., K₂CO₃) .
  • Validation :
    • ¹H/¹³C NMR : Confirms substitution patterns and purity.
    • High-Resolution Mass Spectrometry (HRMS) : Verifies molecular weight (C₈H₁₁FN₂, 154.18 g/mol) .
    • HPLC with UV Detection : Quantifies impurities (<1% threshold for research-grade material).

Advanced Research Questions

Q. How can contradictions in reported intramolecular charge transfer (ICT) behavior of this compound be resolved?

Methodological Answer:

  • Experimental Replication : Reproduce conditions from conflicting studies. Fujiwara et al. (2013) reported dual LE/ICT emission in hexane and acetonitrile, while Zachariasse et al. (2017) observed only LE emission under similar conditions .
  • Computational Validation :
    • Multi-Reference Methods : Use CC2 or ADC(2/3) instead of TDDFT to avoid functional bias. Bohnwagner & Dreuw (2017) showed TDDFT/B3LYP incorrectly predicts TICT minima, while ADC(2) confirms a planar S₁ state .
    • Solvent Modeling : Explicit solvent interactions (e.g., PCM vs. QM/MM) may explain discrepancies in polar solvents .

Q. What methodological adjustments are needed to study solvent effects on this compound’s fluorescence?

Methodological Answer:

  • Solvent Polarity Gradients : Test solvents with varying dielectric constants (e.g., hexane, toluene, acetonitrile). Zachariasse et al. (2017) found no ICT even in polar solvents, suggesting solvent-independent LE emission .
  • Temperature-Dependent Studies : Measure fluorescence lifetimes at 77 K to probe rigidochromic effects. Fujiwara et al. (2013) attributed red-edge excitation shifts to ICT, but this was contested .
  • Transient Absorption Spectroscopy : Resolves ultrafast S₂→S₁ relaxation dynamics (<1 ps), which TDDFT may fail to capture .

Q. How do computational methods influence predictions of excited-state geometries in this compound?

Methodological Answer:

  • Functional Selection : Hybrid functionals (e.g., CAM-B3LYP with 19% HF exchange) improve accuracy for charge-transfer states. Bohnwagner & Dreuw (2017) demonstrated that increasing HF exchange eliminates spurious TICT predictions .
  • State-Specific vs. Linear-Response TDDFT : The former better captures multiconfigurational excited states.
  • Benchmarking : Compare computed vs. experimental dipole moments (μₑ = 7.3 D for LE state ).

Key Recommendations for Researchers

  • Replicate Controversial Findings : Prioritize reproducibility of Fujiwara et al. (2013) under controlled solvent/temperature conditions.
  • Adopt Advanced Computational Protocols : Use ADC(2) or CC2 for excited-state geometry optimization.
  • Report Functional Details : Disclose HF exchange percentages in TDDFT studies to enable cross-validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.